Methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]benzoate
Overview
Description
Methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene moiety, which is known for its presence in several biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4,5-dimethoxy-2-nitrobenzoic acid with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, followed by esterification and reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: A precursor in the synthesis of the target compound.
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: Another precursor used in the synthesis.
4-Methyl-2,6-dimethoxyphenol: A structurally related compound with different functional groups.
Uniqueness
Methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]benzoate is unique due to its combination of a benzothiophene moiety with a dimethoxybenzoate structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-23-14-9-12(19(22)25-3)13(10-15(14)24-2)20-18(21)17-8-11-6-4-5-7-16(11)26-17/h8-10H,4-7H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDLLPIVUKTUJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(S2)CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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